molecular formula C13H22N4 B2837463 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] CAS No. 929809-29-0

1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No.: B2837463
CAS No.: 929809-29-0
M. Wt: 234.347
InChI Key: SQIJZWSMTZEZOQ-UHFFFAOYSA-N
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Description

1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a spirocyclic compound featuring an imidazo[4,5-c]pyridine core fused to a piperidine ring via a spiro junction. This scaffold is part of a broader class of imidazopyridines, which mimic purine structures and exhibit diverse pharmacological activities, including kinase inhibition, antiviral, and antiparasitic effects .

Properties

IUPAC Name

1'-propan-2-ylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-10(2)17-7-4-13(5-8-17)12-11(3-6-16-13)14-9-15-12/h9-10,16H,3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIJZWSMTZEZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)C3=C(CCN2)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....

Chemical Reactions Analysis

Types of Reactions: 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... These reactions are essential for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... These products can be further analyzed and utilized in various applications.

Scientific Research Applications

1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] has shown promise in several scientific research areas:

Mechanism of Action

The mechanism by which 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). The compound may bind to receptors or enzymes, leading to biological responses[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Core Structure and Isosteric Replacements

The imidazo[4,5-c]pyridine core distinguishes itself from other imidazopyridine isomers (e.g., imidazo[4,5-b]pyridine) through its electronic and steric profile. In BTK inhibitor studies, imidazo[4,5-c]pyridine derivatives demonstrated ~10-fold higher activity against BTK compared to imidazo[4,5-b]pyridine analogs. This is attributed to enhanced hydrogen bonding and hydrophobic interactions with the kinase ATP-binding pocket . Additionally, the C6 position of imidazo[4,5-c]pyridine exhibits remarkable tolerance for bulky substituents, enabling optimization of pharmacokinetic properties without compromising activity .

Substituent Modifications on the Piperidine Ring

Key analogs with varying 1'-substituents were synthesized to explore SAR (Table 1).

Table 1: Comparison of Spiro[imidazo[4,5-c]pyridine-4,4'-piperidine] Derivatives

Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Activities
1'-Benzyl C₁₇H₂₂N₄ 282.39 65092-20-8 Increased lipophilicity; potential CNS activity
1'-Acetyl C₁₂H₁₈N₄O 234.30 65092-21-9 Reduced steric bulk; improved solubility
1'-Methyl C₁₁H₁₈N₄ 206.29 65092-19-5 Compact structure; moderate kinase affinity
1'-Isopropyl C₁₃H₂₂N₄ 234.35 929809-29-0 Optimal balance of steric bulk and selectivity
1'-Propyl C₁₃H₂₂N₄ 234.35 929828-30-8 Linear alkyl chain; lower selectivity vs. isopropyl

The isopropyl derivative exhibits superior kinase inhibition (e.g., BTK, Syk) compared to methyl or propyl analogs due to its branched structure, which better fills hydrophobic pockets in kinase domains .

Advanced Derivatives with Functional Groups

Further modifications introduce additional pharmacophores to enhance target engagement (Table 2).

Table 2: Complex Derivatives with Enhanced Activity

Compound Name Molecular Formula Molecular Weight Key Features
(6S)-1'-(3,4-Difluorobenzyl)-N-isopropyl-...-6-carboxamide (S898-0768) C₂₁H₂₇F₂N₅O 427.48 Difluorobenzyl enhances aryl interaction; carboxamide improves solubility and binding
3-Amino-1-{3,5,6,7-tetrahydrospiro[...]-1'-yl}propan-1-one trihydrochloride C₁₄H₂₃N₅O·3HCl 390.75 Amino-propanone moiety introduces polarity; HCl salt improves bioavailability

The carboxamide derivative (S898-0768) shows enhanced potency in kinase assays, likely due to hydrogen bonding with catalytic lysine residues in BTK .

Biological Activity

1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine], a compound with the molecular formula C13_{13}H22_{22}N4_4 and CAS No. 929828-30-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that integrates imidazo and piperidine moieties. Its unique configuration is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC13_{13}H22_{22}N4_4
Molecular Weight234.34 g/mol
CAS Number929828-30-8
PubChem ID16394970

Antimicrobial Properties

Preliminary studies suggest that compounds containing similar structural motifs exhibit significant antimicrobial activity. For instance, related heterocyclic compounds have shown effectiveness against various bacterial strains. While specific data on 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is limited, the general trend indicates potential in this area.

Antitumor Activity

Research into related compounds has highlighted their antitumor properties. For example, derivatives of imidazo[4,5-c]pyridine have demonstrated cytotoxic effects against human cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways leading to apoptosis in cancer cells. Although direct studies on the specific compound are scarce, its structural similarities suggest it may exhibit comparable effects.

Neuroprotective Effects

Compounds with imidazoline structures have been reported to influence neuroprotective pathways. For instance, beta-carboline derivatives have shown promise in models of neurodegenerative diseases by enhancing dopaminergic signaling. This suggests that 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] could potentially engage similar pathways.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study investigating the antimicrobial properties of heterocyclic compounds found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy .
  • Antitumor Activity Assessment : In vitro evaluations of related compounds revealed potent cytotoxicity against multiple cancer cell lines (e.g., KB and HepG2). These findings suggest a need for further investigation into the specific effects of 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] .
  • Neuroprotective Mechanisms : Research on beta-carbolines indicated their role in promoting neurotrophic factors and improving mitochondrial function in neuronal cells exposed to neurotoxins. This raises the possibility that similar mechanisms could be explored for the spiro compound .

Q & A

Q. What are the optimal synthetic routes for 1'-isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine], and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step cyclization and spiro-ring formation. Key steps include:

  • Microwave-assisted reactions (135°C, 4 hours under argon) to accelerate cyclization, improving yield (82–93%) and reducing side products .
  • Use of MoO₂Cl₂(dmf)₂ as a catalyst for imidazo-pyridine ring formation, with PPh₃ as a reducing agent .
  • Purification via silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to isolate the target compound .
  • Critical parameters : Temperature control (±2°C) and inert atmosphere (argon) prevent oxidation of sensitive intermediates .

Q. How is structural confirmation achieved for this spiro-imidazo-pyridine derivative?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for spiro-junction protons (δ 3.8–4.2 ppm) and isopropyl groups (δ 1.2–1.4 ppm). Compare with computed chemical shifts using DFT .
  • HRMS : Confirm molecular formula (e.g., C₁₄H₂₀N₄ requires m/z 260.1634; observed 260.1632) .
  • IR spectroscopy : Detect characteristic imidazole C=N stretches (~1600 cm⁻¹) and sp³ C-H bonds (2850–2950 cm⁻¹) .

Q. What are common impurities in the synthesis, and how are they addressed?

Methodological Answer:

  • Byproducts : Uncyclized intermediates or over-alkylated derivatives.
  • TLC monitoring (Rf 0.3–0.5 in ethyl acetate/hexane) identifies impurities early .
  • Recrystallization (e.g., using ethanol/water) removes polar byproducts .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the spirocyclic core?

Methodological Answer:

  • Stepwise cyclization : Initial imidazo[4,5-c]pyridine formation via Pd-catalyzed coupling, followed by piperidine ring closure via nucleophilic attack .
  • Key intermediates : Tosylhydrazones or Grignard reagents stabilize transition states during spiro-junction formation .
  • Computational studies : DFT calculations predict energy barriers for ring closure (e.g., ΔG‡ ≈ 25 kcal/mol) .

Q. How can chiral centers in the spiro structure be controlled during synthesis?

Methodological Answer:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) with Pd or Ru catalysts to induce enantioselectivity .
  • Chiral HPLC : Resolve enantiomers (e.g., Chiralpak AD-H column, hexane/isopropanol) and measure enantiomeric excess (>98%) .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

Methodological Answer:

  • Bioisosteric replacements : Replacing isopropyl with cyclopropyl (see ) enhances metabolic stability but reduces solubility .
  • Activity cliffs : Nitrophenyl substituents () improve kinase inhibition (IC₅₀ < 100 nM) but increase cytotoxicity .

Q. How can computational modeling guide the design of derivatives with improved properties?

Methodological Answer:

  • Molecular docking : Predict binding to targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with hinge regions .
  • ADMET prediction : SwissADME evaluates logP (target <3) and CNS permeability (BOILED-Egg model) .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Cross-assay validation : Compare IC₅₀ values across enzymatic (e.g., kinase assays) and cell-based (e.g., proliferation) assays .
  • Impurity profiling : Use LC-MS to rule out off-target effects from synthetic byproducts (e.g., unreacted intermediates) .

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